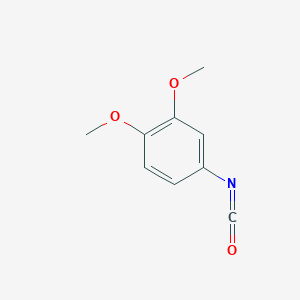

4-Isocyanato-1,2-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTBFFZQIRSGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393237 | |

| Record name | 4-isocyanato-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37527-66-5 | |

| Record name | 4-isocyanato-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Isocyanato-1,2-dimethoxybenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Isocyanato-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable chemical intermediate. The described synthetic pathway is a robust three-step process commencing from the readily available starting material, 1,2-dimethoxybenzene (veratrole). This guide includes detailed experimental protocols, a summary of quantitative data, and illustrative diagrams of the synthetic pathway and experimental workflow.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-stage process:

-

Nitration of 1,2-Dimethoxybenzene: The process begins with the electrophilic nitration of 1,2-dimethoxybenzene to introduce a nitro group at the para position, yielding 4-nitro-1,2-dimethoxybenzene. The electron-donating nature of the two methoxy groups activates the aromatic ring, facilitating this substitution.

-

Reduction of the Nitro Group: The nitro-intermediate is subsequently reduced to its corresponding primary amine, 3,4-dimethoxyaniline. This transformation is a critical step in preparing the precursor for the final isocyanate formation.

-

Formation of the Isocyanate: In the final step, 3,4-dimethoxyaniline is converted to the target molecule, this compound, through a reaction with a phosgene equivalent, such as triphosgene.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1,2-Dimethoxybenzene | 4-Nitro-1,2-dimethoxybenzene | HNO₃, H₂SO₄ | Acetic Acid | 0-5 | 1-2 | >97 |

| 2 | 4-Nitro-1,2-dimethoxybenzene | 3,4-Dimethoxyaniline | Raney-Ni, H₂ (1.6 MPa) | Ethanol | 100 | 4-6 | ~90 |

| 3 | 3,4-Dimethoxyaniline | This compound | Triphosgene, Triethylamine (Et₃N) | Dichloromethane | -35 to RT | 2-3 | ~57* |

*Yield is based on a similar reaction with p-anisidine and may vary.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps.

Step 1: Synthesis of 4-Nitro-1,2-dimethoxybenzene

This procedure outlines the nitration of 1,2-dimethoxybenzene using a mixed-acid approach.

Materials:

-

1,2-Dimethoxybenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.8 g (0.1 mol) of 1,2-dimethoxybenzene in 50 mL of glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, while cooling in an ice bath.

-

Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 1,2-dimethoxybenzene over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. The crude product will precipitate as a yellow solid.

-

Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The crude 4-nitro-1,2-dimethoxybenzene can be further purified by recrystallization from ethanol to yield a crystalline solid. A yield of over 97% can be expected.[1]

Step 2: Synthesis of 3,4-Dimethoxyaniline

This procedure details the reduction of 4-nitro-1,2-dimethoxybenzene to 3,4-dimethoxyaniline via catalytic hydrogenation.

Materials:

-

4-Nitro-1,2-dimethoxybenzene

-

Raney-Nickel (slurry in water)

-

Ethanol

-

Hydrogen Gas

-

Autoclave (hydrogenation apparatus)

-

Celite or other filter aid

Procedure:

-

Reaction Setup: In a suitable autoclave, place a solution of 18.3 g (0.1 mol) of 4-nitro-1,2-dimethoxybenzene in 100 mL of ethanol.

-

Catalyst Addition: Carefully add approximately 1-2 g of Raney-Nickel catalyst (as a slurry) to the reaction mixture.

-

Hydrogenation: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 1.6 MPa.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring. Maintain the hydrogen pressure and temperature for 4-6 hours, or until the uptake of hydrogen ceases.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst. Wash the filter cake with a small amount of ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude 3,4-dimethoxyaniline can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., water/ethanol). The expected yield is approximately 90% with a purity of over 98%.[1]

Alternative Reduction Method: For laboratories not equipped for high-pressure hydrogenation, reduction can be achieved using tin(II) chloride dihydrate in ethanol or hydrochloric acid.[2]

Step 3: Synthesis of this compound

This procedure describes the conversion of 3,4-dimethoxyaniline to the final isocyanate product using triphosgene.

Materials:

-

3,4-Dimethoxyaniline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2.97 g (10 mmol) of triphosgene in 50 mL of anhydrous dichloromethane.

-

Amine Solution: In a separate flask, prepare a solution of 1.53 g (10 mmol) of 3,4-dimethoxyaniline and 3 mL of triethylamine in 20 mL of anhydrous dichloromethane.

-

Addition: Cool the triphosgene solution to -35 °C using a dry ice/acetone bath. Slowly add the solution of 3,4-dimethoxyaniline and triethylamine dropwise to the stirred triphosgene solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: The reaction mixture will contain triethylamine hydrochloride as a white precipitate. Filter the mixture to remove the salt.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the dichloromethane. The resulting crude this compound can be purified by vacuum distillation. This procedure, based on a similar synthesis of p-methoxyphenyl isocyanate, can be expected to yield the product as a liquid.[3]

Experimental Workflow Visualization

The overall laboratory workflow for this synthesis is depicted below.

References

An In-depth Technical Guide to 4-Isocyanato-1,2-dimethoxybenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanato-1,2-dimethoxybenzene, also known as 3,4-dimethoxyphenyl isocyanate, is an aromatic organic compound featuring a reactive isocyanate functional group and two methoxy substituents on the benzene ring. This unique combination of functional groups makes it a valuable reagent and building block in various fields of chemical synthesis, particularly in the development of pharmaceuticals and novel materials. The electron-donating nature of the methoxy groups influences the reactivity of the isocyanate moiety, making it a subject of interest for creating complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity.

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with an isocyanate group (-N=C=O) at position 4, and two methoxy groups (-OCH₃) at positions 1 and 2.

Structural Representations:

-

SMILES: COc1ccc(cc1OC)N=C=O

-

InChI: 1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3

-

InChI Key: NYTBFFZQIRSGLL-UHFFFAOYSA-N

The presence of the isocyanate group makes the molecule highly susceptible to nucleophilic attack at the central carbon atom. The methoxy groups, being electron-donating, can modulate the electrophilicity of the isocyanate carbon and influence the regioselectivity of further electrophilic aromatic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| Boiling Point | 261 °C (lit.) | |

| Density | 1.204 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.558 (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Solubility: Specific quantitative solubility data in common organic solvents is not widely published. However, based on its structure, it is expected to be soluble in a range of aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, and ethyl acetate. Its solubility in protic solvents like alcohols will lead to a chemical reaction.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum is available for 3,4-dimethoxyphenyl isocyanate. The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the region of 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry: While specific, publicly available ¹H NMR, ¹³C NMR, and mass spectra for this compound are limited, the expected spectral features can be predicted based on its structure.

-

¹H NMR: Protons on the aromatic ring and the methoxy groups would be expected to appear in the aromatic and aliphatic regions of the spectrum, respectively.

-

¹³C NMR: The spectrum would show distinct signals for the isocyanate carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be expected.

-

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl isocyanates is the reaction of the corresponding primary amine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer alternative to phosgene gas.

General Protocol for the Synthesis of Aryl Isocyanates using Triphosgene:

Materials:

-

3,4-Dimethoxyaniline

-

Triphosgene

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

A non-nucleophilic base (e.g., triethylamine)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 3,4-dimethoxyaniline in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (approximately 0.4 equivalents) in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the cooled amine solution via the dropping funnel.

-

After the addition of triphosgene is complete, slowly add the non-nucleophilic base (e.g., triethylamine, approximately 2.2 equivalents) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretches of the amine and the appearance of the N=C=O stretch of the isocyanate).

-

Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure to yield the crude isocyanate.

Purification

Purification of the crude this compound is typically achieved by vacuum distillation. Care must be taken to avoid exposure to moisture, which can lead to the formation of urea byproducts.

General Distillation Procedure:

-

The crude product is transferred to a distillation apparatus suitable for vacuum distillation.

-

The system is evacuated to the desired pressure.

-

The temperature is gradually increased to effect the distillation of the product. The boiling point will be dependent on the pressure.

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Chemical Behavior

The isocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is the basis for its utility in organic synthesis.

Reaction with Alcohols to Form Carbamates

This compound reacts with alcohols to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry. The reaction can be catalyzed by bases or organometallic compounds.

Caption: Reaction of this compound with an alcohol to form a carbamate.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is a common method for the synthesis of urea derivatives, which are prevalent in many biologically active molecules.

Caption: Reaction of this compound with an amine to form a urea derivative.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile, primarily driven by its isocyanate functional group. Its utility in the synthesis of carbamates and ureas makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, structure, and safe handling procedures is essential for its effective and responsible use in a laboratory setting. Further research to fully characterize its spectroscopic properties and explore its applications in novel synthetic methodologies is warranted.

An In-depth Technical Guide to 4-Isocyanato-1,2-dimethoxybenzene (CAS: 37527-66-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Isocyanato-1,2-dimethoxybenzene, a versatile reagent in organic synthesis. This document includes detailed experimental protocols for its synthesis and purification, along with a proposed workflow for the investigation of its potential biological activities, catering to the needs of researchers in medicinal chemistry and drug discovery.

Core Properties and Data

This compound, also known as 3,4-dimethoxyphenyl isocyanate, is an aromatic isocyanate characterized by the presence of two methoxy groups on the benzene ring. These electron-donating groups influence the reactivity of the isocyanate moiety, making it a valuable building block for the synthesis of a variety of compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37527-66-5 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Dimethoxyphenyl isocyanate | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | 261 °C (lit.) | [3] |

| Density | 1.204 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.558 (lit.) | [3] |

| SMILES | COC1=C(C=C(C=C1)N=C=O)OC | [1] |

| InChI | InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3 | [1] |

| InChIKey | NYTBFFZQIRSGLL-UHFFFAOYSA-N | [1] |

Table 2: Safety and Handling Information

| Precaution | Details |

| Storage | Store in an inert atmosphere, at 2-8°C. |

| Hazards | Isocyanates are known to be respiratory and skin sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. |

Experimental Protocols

The synthesis of this compound is typically achieved through the phosgenation of the corresponding amine, 3,4-dimethoxyaniline. The use of triphosgene as a solid, safer alternative to phosgene gas is a common laboratory practice.

Synthesis of this compound from 3,4-Dimethoxyaniline

This protocol is based on general procedures for the synthesis of aryl isocyanates from anilines using triphosgene.

Materials and Reagents:

-

3,4-Dimethoxyaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet, dissolve 3,4-dimethoxyaniline (1 equivalent) in anhydrous dichloromethane.

-

Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane. Slowly add this solution to the stirred solution of 3,4-dimethoxyaniline at 0 °C (ice bath).

-

Base Addition: Prepare a solution of triethylamine (2.2 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C. The addition should be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Potential Applications in Drug Discovery

Aromatic isocyanates are reactive intermediates that can be used to synthesize a wide range of derivatives, such as ureas, carbamates, and amides. Given that various dimethoxybenzene derivatives have shown biological activities, including antioxidant and antimicrobial properties, this compound represents a valuable scaffold for the development of new therapeutic agents.

Hypothetical Drug Discovery Workflow

A general screening workflow can be employed to investigate the biological potential of novel derivatives synthesized from this compound.

Experimental Protocol for Primary Screening:

-

Synthesis of a Compound Library: React this compound with a diverse set of primary and secondary amines to generate a library of urea derivatives.

-

Antioxidant Activity Screening:

-

DPPH Radical Scavenging Assay: Prepare solutions of the synthesized compounds at various concentrations. Mix with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) over time. A decrease in absorbance indicates radical scavenging activity.

-

-

Antimicrobial Activity Screening:

-

Broth Microdilution Method: Prepare serial dilutions of the synthesized compounds in a suitable broth medium in a 96-well plate. Inoculate each well with a standardized suspension of a test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Incubate the plates and determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of the compound that inhibits visible microbial growth.

-

-

Data Analysis and Hit Identification: Analyze the data from the primary screens to identify "hit" compounds that exhibit significant antioxidant or antimicrobial activity. These hits can then be subjected to further secondary screening and lead optimization studies.

This technical guide provides a foundational understanding of this compound and its potential applications. The provided protocols and workflows are intended to serve as a starting point for researchers to explore the utility of this compound in their respective fields.

References

A Technical Guide to 4-Isocyanato-1,2-dimethoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Isocyanato-1,2-dimethoxybenzene, also known as 3,4-dimethoxyphenyl isocyanate, is a valuable aromatic isocyanate that serves as a key intermediate in synthetic organic chemistry. Its bifunctional nature, combining a highly reactive isocyanate group with an electron-rich dimethoxybenzene core, makes it a versatile building block for a diverse range of molecules. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and applications, particularly in the fields of polymer science and medicinal chemistry. Detailed experimental protocols for a representative reaction and standard analytical monitoring are provided, alongside essential safety and handling information.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its effective use in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 37527-66-5[1] |

| Molecular Formula | C₉H₉NO₃[1][2] |

| Synonyms | 3,4-Dimethoxyphenyl isocyanate, Benzene, 4-isocyanato-1,2-dimethoxy-[1] |

| InChIKey | NYTBFFZQIRSGLL-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C=C(C=C1)N=C=O)OC[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 179.17 g/mol [1][2] |

| Appearance | Typically a liquid or low-melting solid |

| Boiling Point | 261 °C (lit.)[2] |

| Density | 1.204 g/mL at 25 °C (lit.)[2] |

| Storage Temperature | 2-8 °C[2] |

Synthesis and Reactivity

The synthesis of this compound typically involves the conversion of a corresponding amine precursor. The reactivity of the molecule is dominated by the electrophilic nature of the isocyanate group.

Proposed Synthetic Pathway

While numerous specific methods exist, a common and logical approach to synthesize aryl isocyanates is through the phosgenation of the corresponding aniline derivative. The synthesis can be envisioned as a two-step process starting from the readily available 1,2-dimethoxybenzene (veratrole).

Caption: Plausible synthetic pathway from veratrole.

Characteristic Reactivity

The isocyanate functional group (-N=C=O) is a potent electrophile, making it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in synthesis. Aryl sulfonyl isocyanates, a related class, are known to react rapidly with nucleophiles under mild conditions.[3] The general reaction involves the addition of a proton-bearing nucleophile (Nu-H) across the C=N bond.

Caption: Nucleophilic addition to the isocyanate group.

This reaction is fundamental to the formation of polyurethanes, where the isocyanate reacts with polyols (polymers with multiple alcohol groups).[4][5] The reaction with amines to form ureas is also a key transformation in the synthesis of pharmaceuticals and agrochemicals.

Applications in Research and Drug Development

The dimethoxybenzene scaffold is present in numerous biologically active molecules, and isocyanates are crucial reagents for linking molecular fragments. This combination makes this compound a compound of significant interest.

-

Polymer Chemistry : As an aromatic isocyanate, it can be used as a monomer or chain modifier in the production of polyurethane materials, which have widespread use in coatings, adhesives, and elastomers.[2]

-

Pharmaceutical and Agrochemical Synthesis : It serves as a versatile intermediate.[2] The isocyanate handle allows for the straightforward introduction of a carbamoyl or ureido linkage, which is a common structural motif in bioactive compounds. The dimethoxybenzene moiety is found in drugs like the antibacterial Brodimoprim and the anti-anginal agent Trimetazidine, highlighting the pharmaceutical relevance of this scaffold.[6][7]

-

Drug Discovery : In drug discovery, intermediates like this are used to generate libraries of related compounds for screening. By reacting the isocyanate with a diverse set of alcohols or amines, researchers can rapidly create a multitude of candidate molecules with varied properties to test against biological targets.

Caption: Use of an intermediate in a drug discovery pipeline.

Experimental Protocols

The following protocols provide generalized methodologies for a typical reaction using this compound and for monitoring its progress.

Protocol 1: General Procedure for the Synthesis of a Urethane Derivative

This protocol describes the reaction of this compound with a generic primary or secondary alcohol to form the corresponding N-(3,4-dimethoxyphenyl)carbamate (urethane).

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., benzyl alcohol, 1.05 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Inert gas supply (Nitrogen or Argon)

-

Round-bottom flask with stir bar

-

Syringes and needles

-

Thin-Layer Chromatography (TLC) plate (silica gel)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas.

-

Reagent Preparation: Dissolve this compound (1.0 eq) in the anhydrous solvent (e.g., 0.2 M concentration) in the prepared flask.

-

Reaction Initiation: To the stirred solution, add the alcohol (1.05 eq) dropwise via syringe at room temperature. If the reaction is sluggish, a catalytic amount of a non-nucleophilic base like triethylamine (TEA) or dibutyltin dilaurate (DBTDL) can be added.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the isocyanate starting material using TLC (refer to Protocol 2) or Infrared (IR) spectroscopy (disappearance of the strong isocyanate peak at ~2250-2275 cm⁻¹).

-

Workup: Once the reaction is complete, quench it by adding water or a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (e.g., DCM).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urethane product.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

-

TLC plate (silica gel 60 F₂₅₄)

-

Developing chamber with lid

-

Eluent (e.g., 30% Ethyl Acetate in Hexanes - solvent system must be optimized)

-

Capillary spotter

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

-

Heat gun

Procedure:

-

Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

-

Spotting: Using a capillary spotter, take a small aliquot from the reaction mixture and spot it carefully on the origin line. It is also advisable to spot the starting material(s) and a co-spot (reaction mixture and starting material in the same spot) for comparison.

-

Development: Place a small amount of the chosen eluent into the developing chamber, cover it, and let the atmosphere saturate for a few minutes. Place the spotted TLC plate into the chamber, ensuring the origin line is above the eluent level. Cover the chamber.

-

Elution: Allow the eluent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

-

Visualization: Allow the solvent to evaporate from the plate. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If spots are not UV-active, use a chemical stain by dipping the plate in the staining solution and then gently heating with a heat gun until spots appear.

-

Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. The product should have a different retention factor (Rƒ) from the starting material.

Safety and Handling

Isocyanates are hazardous chemicals that require strict safety protocols. They are potent respiratory and skin sensitizers, and exposure can lead to occupational asthma.[5][8]

Table 3: Safety and Handling Precautions for Isocyanates

| Hazard Category | Precautionary Measures |

|---|---|

| Inhalation | Potent respiratory sensitizer.[9] All work must be conducted in a well-ventilated chemical fume hood. Use appropriate respiratory protection (e.g., supplied-air respirator) for operations with a high risk of aerosol generation.[4][10] |

| Skin Contact | Can cause skin irritation and sensitization.[5] Wear chemical-resistant gloves (e.g., butyl rubber, not thin latex), a lab coat, and splash goggles.[9][10] |

| Eye Contact | Can cause severe eye irritation.[8] Always wear chemical splash goggles or a face shield.[9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[2] |

| Spills | Neutralize small spills with a decontaminant solution (e.g., water with a small amount of ammonia and detergent). Absorb with an inert material and dispose of as hazardous waste. |

| Exposure Limits | Adhere to established Workplace Exposure Limits (WELs). For isocyanates in general, this is typically 0.02 mg/m³ (8-hour average) and 0.07 mg/m³ (15-minute short-term limit).[8][9] |

Conclusion

This compound is a highly useful and reactive chemical intermediate. Its value is derived from the predictable and efficient reactivity of the isocyanate group, combined with the pharmaceutically relevant dimethoxybenzene core. For professionals in drug development, medicinal chemistry, and polymer science, this compound offers a reliable tool for constructing complex molecular architectures. However, its utility is matched by its hazardous nature, and all handling and experimental work must be conducted with strict adherence to modern safety standards to mitigate the risks of exposure.

References

- 1. This compound | C9H9NO3 | CID 3517810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. dodtec.com [dodtec.com]

- 5. worksafebc.com [worksafebc.com]

- 6. benchchem.com [benchchem.com]

- 7. Brodimoprim - Wikipedia [en.wikipedia.org]

- 8. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]

- 9. safework.nsw.gov.au [safework.nsw.gov.au]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

4-Isocyanato-1,2-dimethoxybenzene molecular weight and formula

This guide provides an overview of the fundamental physicochemical properties of 4-Isocyanato-1,2-dimethoxybenzene, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Physicochemical Data

The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for analytical characterization. Below is a summary of these key identifiers for this compound.

| Property | Value |

| Molecular Formula | C₉H₉NO₃[1][2][3] |

| Molecular Weight | 179.17 g/mol [1][2] |

| Alternate Molecular Weight | 179.175[3] |

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules, finding applications in the development of pharmaceuticals and agrochemicals.[2] Its reactivity is influenced by the presence of both the isocyanate group and the methoxy groups on the benzene ring.[2]

Structural and Relational Overview

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

References

Spectroscopic and Synthesis Profile of 4-Isocyanato-1,2-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Isocyanato-1,2-dimethoxybenzene (also known as 3,4-dimethoxyphenyl isocyanate), a versatile reagent in organic synthesis. Due to the limited availability of public experimental spectral data, this document combines available experimental data with predicted values based on the analysis of structurally similar compounds. The guide includes detailed experimental protocols for spectroscopic analysis and a visualization of the synthetic pathway.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 6.8 | Multiplet | 3H | Aromatic Protons (H-3, H-5, H-6) |

| ~ 3.9 | Singlet | 6H | Methoxy Protons (2 x -OCH₃) |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 148 | Aromatic C-O (C-1, C-2) |

| ~ 132 | Aromatic C-NCO (C-4) |

| ~ 128 | Isocyanate Carbon (-N=C=O) |

| ~ 120 - 110 | Aromatic C-H (C-3, C-5, C-6) |

| ~ 56 | Methoxy Carbons (2 x -OCH₃) |

Infrared (IR) Spectroscopy

An experimental Attenuated Total Reflectance (ATR) IR spectrum is available for 3,4-dimethoxyphenyl isocyanate.[1] The characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 2270 - 2250 | Isocyanate (-N=C=O) stretch (strong, characteristic) |

| ~ 3000 - 2850 | C-H stretch (aromatic and aliphatic) |

| ~ 1600, 1510, 1460 | C=C stretch (aromatic ring) |

| ~ 1250 - 1020 | C-O stretch (aryl ethers) |

Mass Spectrometry (MS)

Experimental mass spectra with fragmentation patterns for this compound are not widely published. However, predicted mass-to-charge ratios (m/z) for various adducts are available.[2][3]

| m/z | Adduct |

| 179.05769 | [M]⁺ |

| 180.06552 | [M+H]⁺ |

| 202.04746 | [M+Na]⁺ |

The fragmentation of the molecular ion (m/z = 179) under electron ionization would likely involve the loss of the isocyanate group or methoxy groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid or solid using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of wavenumbers, typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with electron ionization (EI) being a common method for volatile compounds. The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Synthesis and Analysis Workflow

While specific signaling pathways involving this compound are not well-documented, its synthesis and subsequent analytical workflow are crucial for its application in research and development.

The above diagram illustrates a common synthetic route to aryl isocyanates, starting from the corresponding aniline, followed by a standard workflow for spectroscopic characterization.

This workflow outlines the logical progression from sample preparation to final data analysis and reporting for the comprehensive characterization of a chemical compound like this compound.

References

Commercial Availability and Synthetic Pathways of 4-Isocyanato-1,2-dimethoxybenzene for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanato-1,2-dimethoxybenzene, also known by its synonym 3,4-dimethoxyphenyl isocyanate, is an aromatic isocyanate compound of interest to the research community, particularly in the fields of organic synthesis and medicinal chemistry. Its chemical structure, featuring a reactive isocyanate group and a dimethoxy-substituted benzene ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. The electron-donating nature of the two methoxy groups can influence the reactivity of the isocyanate moiety and provide sites for further chemical modification. This guide provides a comprehensive overview of the commercial availability of this compound, along with a technical discussion of its likely synthetic routes, to assist researchers in its procurement and application.

Commercial Availability

This compound is available from a number of chemical suppliers who cater to the research and development market. The compound is typically offered in various purities and quantities, suitable for laboratory-scale synthesis and preliminary research. While pricing and stock levels are subject to change and often require a direct quotation from the supplier, the following table summarizes the key commercial sources and available data for this compound.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Amerigo Scientific | 3,4-Dimethoxyphenyl isocyanate | 37527-66-5 | C₉H₉NO₃ | 179.17 | Not specified | Contact for details |

| Georganics | 3,4-Dimethoxyphenyl isocyanate | 37527-66-5 | C₉H₉NO₃ | 179.18 | High purity | Milligrams to multi-kilogram batches |

| BLD Pharm | This compound | 37527-66-5 | C₉H₉NO₃ | 179.17 | Not specified | Contact for details |

| GLR Innovations | This compound | 37527-66-5 | Not specified | Not specified | 98% | Contact for details |

| Amadis Chemical | This compound | 37527-66-5 | Not specified | Not specified | Not specified | Contact for details |

| Hangzhou J&H Chemical Co., Ltd. | This compound | 37527-66-5 | Not specified | Not specified | Not specified | Contact for details |

| MySkinRecipes | This compound | 37527-66-5 | C₉H₉NO₃ | 179.17 | 98% | 5g |

| Sigma-Aldrich | 3,4-Dimethoxyphenyl isocyanate | 37527-66-5 | C₉H₉NO₃ | 179.17 | 98% | Discontinued |

Synthetic Pathways

Synthesis via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1][2] This method is known for its mild conditions and high yields. For the synthesis of this compound, the starting material would be 3,4-dimethoxybenzoic acid.

Experimental Protocol (General Procedure for Curtius Rearrangement):

-

Formation of the Acyl Chloride: 3,4-Dimethoxybenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to form 3,4-dimethoxybenzoyl chloride. The reaction is typically carried out at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.

-

Formation of the Acyl Azide: The crude 3,4-dimethoxybenzoyl chloride is dissolved in a suitable solvent (e.g., acetone or a biphasic system of water and an organic solvent). A solution of sodium azide (NaN₃) in water is then added dropwise at a low temperature (typically 0-5 °C). After the addition is complete, the reaction mixture is stirred for a period of time to ensure complete conversion to 3,4-dimethoxybenzoyl azide.

-

Curtius Rearrangement: The acyl azide is carefully isolated and then heated in an inert solvent (e.g., toluene or benzene). The thermal decomposition of the acyl azide leads to the loss of nitrogen gas and the rearrangement of the 3,4-dimethoxyphenyl group to the nitrogen atom, forming this compound. The progress of the reaction can be monitored by the cessation of nitrogen evolution. The final product can be purified by distillation under reduced pressure or by crystallization.

Synthesis from 3,4-Dimethoxyaniline and Phosgene

Another common method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent such as diphosgene or triphosgene.[3][4] For the synthesis of this compound, the starting material would be 3,4-dimethoxyaniline.

Experimental Protocol (General Procedure using Phosgene):

Caution: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: 3,4-Dimethoxyaniline is dissolved in an inert, high-boiling solvent such as toluene or chlorobenzene in a reaction vessel equipped with a stirrer, a gas inlet tube, a reflux condenser, and a system to neutralize the hydrogen chloride (HCl) gas that is evolved.

-

Phosgenation: Phosgene gas is bubbled through the solution of the amine. The reaction is typically carried out at elevated temperatures. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates HCl to form the isocyanate.

-

Work-up and Purification: After the reaction is complete, excess phosgene and HCl are removed by purging with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

Applications in Research

While specific biological activities for this compound are not well-documented in publicly available literature, its primary utility for researchers lies in its role as a chemical intermediate. The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows for the introduction of the 3,4-dimethoxyphenyl moiety into a wide range of molecules.

Potential research applications include:

-

Synthesis of Urea Derivatives: Reaction with primary or secondary amines yields substituted ureas. These structures are common in pharmacologically active compounds.

-

Synthesis of Carbamate (Urethane) Derivatives: Reaction with alcohols or phenols produces carbamates. Carbamates are found in various pharmaceuticals and agrochemicals.

-

Derivatization of Biomolecules: The isocyanate group can react with amine or hydroxyl groups on peptides, proteins, or other biomolecules for labeling or modification purposes.

-

Polymer Chemistry: Isocyanates are key monomers in the production of polyurethanes. While this specific isocyanate may be used for specialty polymers, this represents a potential area of application.

Conclusion

This compound is a commercially available reagent that serves as a valuable building block in organic synthesis. Researchers can procure this compound from several chemical suppliers for laboratory use. While detailed, compound-specific experimental protocols are scarce, its synthesis can be reliably achieved through well-established methods such as the Curtius rearrangement or the phosgenation of the corresponding aniline. The reactivity of the isocyanate group opens up numerous possibilities for the synthesis of novel compounds with potential applications in drug discovery, materials science, and other areas of chemical research. Due to the hazardous nature of some of the reagents involved in its synthesis, appropriate safety measures must be strictly adhered to.

References

Reactivity Profile of the Isocyanate Group in 4-Isocyanato-1,2-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanato-1,2-dimethoxybenzene, also known as 3,4-dimethoxyphenyl isocyanate, is an aromatic isocyanate of significant interest in organic synthesis and medicinal chemistry. The presence of the highly reactive isocyanate (-N=C=O) group, combined with the electronic influence of the two methoxy substituents on the benzene ring, imparts a unique reactivity profile to this molecule. This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in this compound, focusing on its reactions with common nucleophiles. This document aims to serve as a valuable resource for researchers by providing available quantitative data, detailed experimental protocols, and visualizations of reaction pathways.

The isocyanate functional group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols > Water

The two methoxy groups at the 3 and 4 positions of the phenyl ring are electron-donating groups.[1] This electron-donating nature increases the electron density on the aromatic ring and, through resonance, can slightly decrease the electrophilicity of the isocyanate carbon, thus potentially reducing its reactivity compared to unsubstituted phenyl isocyanate.[2][3]

Reactions with Nucleophiles

The core reactivity of this compound lies in the addition of nucleophiles across the -N=C= bond of the isocyanate group. These reactions are typically exothermic and lead to the formation of stable adducts.

Reaction with Alcohols to Form Carbamates

The reaction of this compound with alcohols yields N-(3,4-dimethoxyphenyl)carbamates. This reaction is fundamental in the synthesis of various organic compounds and polymers. The reaction is generally slower than the reaction with amines and often requires catalysis.[4][5]

Reaction Scheme:

Quantitative Data:

| Reactants | Product | Catalyst | Reaction Conditions | Observations |

| This compound, Alcohol (e.g., n-butanol) | N-(3,4-dimethoxyphenyl)carbamate | Tertiary amines (e.g., triethylamine), Organotin compounds (e.g., dibutyltin dilaurate) | Anhydrous solvent (e.g., THF, Toluene), Room temperature to elevated temperatures | Reaction rate is dependent on the steric hindrance of the alcohol and the nature of the catalyst. |

Experimental Protocol: Synthesis of n-Butyl N-(3,4-dimethoxyphenyl)carbamate

Materials:

-

This compound

-

n-Butanol

-

Anhydrous Toluene

-

Triethylamine (catalyst)

-

Magnetic stirrer

-

Round-bottom flask

-

Condenser

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1 equivalent) in anhydrous toluene.

-

Add n-butanol (1.1 equivalents) to the solution.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Signaling Pathway/Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group. The reaction can be catalyzed by a base, which deprotonates the alcohol to increase its nucleophilicity, or by a Lewis acid, which coordinates to the isocyanate oxygen to increase the electrophilicity of the carbon.

Caption: Generalized mechanism for carbamate formation.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is a rapid and highly exothermic reaction that produces N,N'-substituted ureas. This is a common method for the synthesis of urea derivatives, which are prevalent in many biologically active molecules.[6]

Reaction Scheme:

Quantitative Data:

The reaction of isocyanates with amines is generally very fast, often with reaction half-lives on the order of seconds, and is highly exothermic. The overall process of urea formation from ammonia and carbon dioxide is exothermic.[7] While specific quantitative data for this compound is scarce, the formation of the urea bond is a thermodynamically favorable process.[8]

| Reactants | Product | Catalyst | Reaction Conditions | Observations |

| This compound, Amine (e.g., Aniline, Benzylamine) | N,N'-disubstituted urea | Generally not required | Anhydrous aprotic solvent (e.g., DCM, THF), Room temperature | Highly exothermic reaction. The rate is influenced by the nucleophilicity and steric hindrance of the amine. |

Experimental Protocol: Synthesis of N-(3,4-dimethoxyphenyl)-N'-phenylurea

Materials:

-

This compound

-

Aniline

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1 equivalent) in anhydrous DCM.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the aniline solution at room temperature with vigorous stirring. An exothermic reaction is expected.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a short period. Monitor the reaction by TLC.

-

The product often precipitates out of the solution upon formation. If not, the solvent can be partially evaporated to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold DCM, and dry under vacuum.[9]

Signaling Pathway/Reaction Mechanism:

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by a rapid proton transfer to form the stable urea linkage.

Caption: Mechanism for the formation of urea.

Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically substituted urea. This reaction is often considered a side reaction in polyurethane chemistry when moisture is present.[8]

Reaction Scheme:

-

(CH₃O)₂C₆H₃-N=C=O + H₂O → [(CH₃O)₂C₆H₃-NH-C(=O)OH] (Unstable Carbamic Acid)

-

[(CH₃O)₂C₆H₃-NH-C(=O)OH] → (CH₃O)₂C₆H₃-NH₂ + CO₂

-

(CH₃O)₂C₆H₃-N=C=O + (CH₃O)₂C₆H₃-NH₂ → (CH₃O)₂C₆H₃-NH-C(=O)NH-C₆H₃(OCH₃)₂

Experimental Workflow:

Caption: Workflow for the reaction with water.

Conclusion

This compound is a versatile reagent whose reactivity is dominated by the electrophilic nature of the isocyanate group. Its reactions with nucleophiles such as alcohols and amines provide efficient routes to carbamates and ureas, respectively. The presence of electron-donating methoxy groups on the aromatic ring influences the reactivity of the isocyanate, a factor that can be leveraged in synthetic design. The experimental protocols provided herein offer a foundation for the practical application of this compound in a laboratory setting. Further research to quantify the kinetic and thermodynamic parameters of its reactions would provide a deeper understanding and enable more precise control over its synthetic transformations.

References

- 1. Methoxy group - Wikipedia [en.wikipedia.org]

- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inlibrary.uz [inlibrary.uz]

- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ureaknowhow.com [ureaknowhow.com]

- 8. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 9. asianpubs.org [asianpubs.org]

The Synthetic Versatility of 4-Isocyanato-1,2-dimethoxybenzene: A Gateway to Novel Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isocyanato-1,2-dimethoxybenzene, also known as 3,4-dimethoxyphenyl isocyanate, is a versatile chemical intermediate poised for significant applications in medicinal chemistry and drug discovery. While not extensively documented as a standalone bioactive molecule, its constituent parts—the reactive isocyanate group and the biologically relevant 1,2-dimethoxybenzene (veratrole) scaffold—position it as a valuable building block for the synthesis of novel therapeutic agents. The isocyanate functionality provides a direct route to a diverse range of derivatives, most notably ureas and carbamates, which are prominent in a multitude of clinically approved drugs. The 1,2-dimethoxybenzene moiety is a common feature in natural products and synthetic compounds with a wide spectrum of biological activities. This technical guide explores the potential research applications of this compound, detailing its synthetic utility, proposing potential biological targets, and providing generalized experimental protocols for the synthesis of its derivatives.

Introduction: The Chemical Potential of a Versatile Building Block

The pursuit of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Chemical intermediates that offer facile routes to diverse and biologically relevant scaffolds are of paramount importance in this endeavor. This compound emerges as such a compound, embodying a confluence of desirable features for medicinal chemistry.

The isocyanate group (-N=C=O) is a highly reactive functional group that readily participates in addition reactions with a wide array of nucleophiles, including amines, alcohols, and thiols.[1] This reactivity allows for the straightforward introduction of the 1,2-dimethoxybenzene core into a larger molecular framework, enabling the rapid generation of compound libraries for high-throughput screening.

The 1,2-dimethoxybenzene, or veratrole, substructure is present in numerous bioactive natural products and synthetic molecules.[2][3] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a compound, contributing to its overall therapeutic profile. The methoxy groups are known to be involved in metabolic transformations and can modulate the electronic and steric properties of the aromatic ring, impacting receptor binding and enzyme inhibition.

This guide will delve into the potential applications of this compound, with a particular focus on its use in the synthesis of kinase inhibitors and other potential therapeutic agents.

Synthetic Utility: Crafting Bioactive Molecules

The primary research application of this compound lies in its utility as a synthetic precursor. Its isocyanate group serves as a handle for the facile synthesis of various derivatives, primarily ureas and carbamates.

Synthesis of Urea Derivatives

The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is typically rapid and proceeds with high yield under mild conditions.[4][5] The resulting urea moiety is a critical pharmacophore in many approved drugs, particularly in the class of kinase inhibitors.[6] The diaryl urea structure, for instance, is a well-established hinge-binding motif in many kinase inhibitors.[6]

Synthesis of Carbamate Derivatives

Similarly, the reaction of this compound with alcohols or phenols affords carbamate derivatives.[7][8] Carbamates are also found in a range of biologically active compounds and can serve as bioisosteres for amides and esters, offering altered metabolic stability and hydrogen bonding patterns.[9]

Potential Therapeutic Applications

The derivatives of this compound hold promise in several therapeutic areas, largely driven by the established biological activities of the ureido and dimethoxybenzene moieties.

Kinase Inhibitors in Oncology

A significant and promising application of this compound is in the development of kinase inhibitors for cancer therapy. Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

The diaryl urea scaffold, readily accessible from this compound, is a key structural feature in numerous FDA-approved kinase inhibitors, such as Sorafenib and Lenvatinib. This motif typically forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[4]

Anti-inflammatory and Anti-proliferative Agents

Derivatives of dimethoxybenzene have been reported to possess anti-inflammatory and anti-proliferative activities.[11] By incorporating the 1,2-dimethoxybenzene core into novel molecular frameworks via the isocyanate handle, it is plausible to develop new agents with potential applications in inflammatory diseases and oncology.

Other Potential Applications

The versatility of the isocyanate group allows for its incorporation into a wide range of molecular scaffolds, opening up possibilities for the exploration of other biological activities, including antimicrobial and antiviral agents. The ureido motif is known to be present in natural products with antimicrobial properties.[12][13]

Quantitative Data on Structurally Related Compounds

| Compound Class | Target/Activity | IC50 / Activity | Reference |

| Diaryl Urea Derivatives | Kinase Inhibition (e.g., RAF, VEGFR) | Varies (nM to µM range) | [4] |

| 4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamides | Antiplatelet Aggregation (ADP-induced) | IC50 = 3.84 µM (for compound 6c) | [5] |

| 4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamides | Antiplatelet Aggregation (AA-induced) | IC50 = 3.12 µM (for compound 6f) | [5] |

| (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10) | α7 nicotinic acetylcholine receptors | Binding Affinity: -256.02 kcal/mol | [11] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of urea and carbamate derivatives from an aryl isocyanate like this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for the Synthesis of N,N'-Disubstituted Ureas

-

Dissolution of Amine: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetone) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired urea derivative.[4]

General Procedure for the Synthesis of N-Aryl Carbamates

-

Dissolution of Alcohol: Dissolve the desired alcohol or phenol (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

Addition of Isocyanate: To the stirred solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired carbamate derivative.[7]

Visualizing Potential Mechanisms and Workflows

Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified signaling pathway and the mechanism of action for a hypothetical kinase inhibitor derived from this compound.

Caption: A hypothetical kinase inhibitor targeting a cytoplasmic kinase cascade.

Experimental Workflow: Synthesis and Screening

The following diagram outlines a general workflow for the synthesis and biological screening of compounds derived from this compound.

Caption: A generalized workflow from synthesis to lead optimization.

Conclusion

This compound represents a promising, yet under-explored, starting material for the synthesis of novel bioactive compounds. Its straightforward reactivity, combined with the favorable biological profile of the 1,2-dimethoxybenzene scaffold, makes it an attractive tool for medicinal chemists. The potential to readily generate libraries of urea and carbamate derivatives positions this compound as a valuable asset in the search for new kinase inhibitors and other therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates.

References

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. Veratrole | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Progress on the Natural Products and Their Derivatives Containing Ureido Motif: Structure and Biological Activity [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Isocyanato-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical framework for the safe handling and use of 4-Isocyanato-1,2-dimethoxybenzene (CAS No. 37527-66-5), a reactive isocyanate intermediate pivotal in the synthesis of diverse organic compounds, particularly in pharmaceutical and agrochemical research. Given the inherent reactivity of the isocyanate functional group, a robust understanding of its properties and strict adherence to safety protocols are paramount to mitigate risks in a laboratory setting. This document synthesizes critical safety information, field-proven handling procedures, and emergency preparedness measures to ensure the well-being of researchers and the integrity of their work.

The Chemical Profile and Hazard Landscape of this compound

This compound is an aromatic isocyanate. The reactivity and potential hazards of this compound are primarily dictated by the electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles such as alcohols, amines, and, most critically, water.

Core Reactivity Concerns:

-

Reaction with Water: Contact with moisture, including humidity in the air, leads to a reaction that produces an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide (CO2) gas.[1] This reaction is a significant concern in sealed containers, as the buildup of CO2 can lead to over-pressurization and potential rupture.[1]

-

Reaction with Nucleophiles: The isocyanate group will readily react with other nucleophilic functional groups. While this reactivity is harnessed for synthesis, uncontrolled reactions with incompatible materials can lead to the rapid release of heat and pressure.

-

Hazardous Polymerization: Although not always a primary hazard for this specific molecule under controlled lab conditions, the potential for uncontrolled polymerization with certain catalysts or at elevated temperatures should be considered.

Health Hazards: Isocyanates as a class are potent sensitizers.[2] The primary routes of exposure are inhalation and skin contact.[2]

-

Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to respiratory sensitization, a condition akin to occupational asthma.[2] Initial symptoms may include irritation of the eyes, nose, and throat, coughing, and chest tightness.[2] Once sensitized, even minuscule exposures can trigger a severe asthmatic reaction, which may be delayed for several hours after exposure.[2][3]

-

Dermal (Skin) Hazards: Skin contact can cause irritation, redness, and swelling.[2] Prolonged or repeated contact can lead to allergic dermatitis.[1][4] Isocyanates can react with proteins in the skin, causing a "tanning" effect.[1]

-

Eye Irritation: Vapors and direct contact can cause serious eye irritation, with symptoms including redness, tearing, and stinging.[3][5]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [6][7][8] |

| Molecular Weight | 179.17 g/mol | [6][7] |

| CAS Number | 37527-66-5 | [6] |

| Boiling Point | 261°C (lit.) | [7] |

| Density | 1.204 g/mL at 25°C (lit.) | [7] |

The Self-Validating Safety Protocol: A Multi-Layered Approach

A self-validating safety system is one where checks and balances are integrated into the workflow. This approach moves beyond a simple checklist to a comprehensive safety philosophy.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure as they isolate the hazard from the user.

-

Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[9] This is non-negotiable. The fume hood contains vapors and provides a physical barrier.

-

Ventilation: Ensure adequate ventilation in the laboratory.[2][10] Local exhaust ventilation is recommended to capture emissions at the source.[2]

-

Isolation and Designated Areas: If possible, designate a specific area within the fume hood for isocyanate use to prevent cross-contamination.[10]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense. The selection of appropriate PPE is vital.

-

Hand Protection: Butyl rubber gloves are highly recommended for handling isocyanates.[1] A minimum thickness of 0.4 mm is suggested.[1] Nitrile gloves may offer some protection for incidental contact, but their resistance to isocyanates can be limited; always check the manufacturer's glove compatibility data. Latex gloves are not recommended as they can be permeable and may cause allergic reactions.[1][2] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11]

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[12] A full-face shield should be worn in situations with a higher risk of splashes.[10]

-

Body Protection: A lab coat is standard, but for larger quantities or tasks with a higher splash risk, a chemically resistant apron (e.g., rubber or PVC) and boots are necessary.[1]

-

Respiratory Protection: In most lab-scale scenarios within a fume hood, respiratory protection may not be required. However, if there is a risk of exceeding exposure limits or in case of inadequate ventilation, a full-face respirator with an appropriate cartridge or a supplied-air respirator must be used.[12] Activated carbon filter canisters are generally not effective for isocyanate vapors.[1]

Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols: From Storage to Disposal

Storage and Handling

-

Storage: Store containers in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as acids, bases, alcohols, and strong oxidizing agents.[5][12][13] The storage container should be tightly closed to prevent moisture ingress.[12] Ideal storage materials include 304 stainless steel or polyethylene-lined steel drums for larger quantities.[1]

-

Handling:

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

-

Spill Response:

-

Evacuate the immediate area and alert colleagues.

-

If safe to do so, increase ventilation in the fume hood.

-

For small spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[13] Do not use sawdust or other combustible materials.

-

Collect the absorbed material into a suitable container for disposal.

-

Decontaminate the spill area with a suitable solution (e.g., a mixture of water, detergent, and a small amount of ammonia or sodium carbonate) to neutralize any remaining isocyanate.

-

-

First Aid Measures:

-

Inhalation: Remove the individual to fresh air immediately.[5][12] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][13] Seek medical attention if irritation develops.[12]

-